molecular formula C23H18O6S B2846989 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 845653-66-9

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2846989
CAS No.: 845653-66-9
M. Wt: 422.45
InChI Key: DUPCEMUEXOONHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate” is a complex organic molecule. It contains a chromene moiety (a common structure in many bioactive compounds), a thiophene ring (a sulfur-containing aromatic ring often found in pharmaceuticals), and an ethoxyphenoxy group .


Chemical Reactions Analysis

Thiophenes are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The chromene moiety can also participate in various reactions, depending on the presence and position of substituents.

Scientific Research Applications

Synthesis and Biological Applications

  • Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives: A study reported the synthesis of chromone-pyrimidine derivatives with significant antibacterial and antifungal activities. The derivatives were synthesized using an environmentally friendly ionic liquid-promoted method, highlighting the potential of chromone derivatives in developing antimicrobial agents. The study also explored the compounds' mechanism of action and their ADMET properties, indicating their potential as oral drug candidates due to good oral drug-like properties. The most active compounds were found to be non-cytotoxic against the human cancer cell line HeLa, suggesting selective antimicrobial activity without harming human cells (Tiwari et al., 2018).

Photochemical and Synthetic Applications

  • Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties: Research into the photochemical synthesis of thieno[3,2-c]chromene derivatives has been conducted. These compounds have been studied for their optical properties, suggesting applications in materials science, such as covert marking pigments. The study emphasizes the utility of chromene derivatives in developing materials with specific photophysical characteristics (Ulyankin et al., 2021).

Antioxidant Properties

  • Synthesis and Antioxidant Properties of Novel 2H-chromene-3-carboxylate and 3-acetyl-2H-chromene Derivatives: A series of chromene derivatives were synthesized and evaluated for their antioxidant activities using various radical scavenging methods. This research underscores the potential of chromene derivatives in designing antioxidant agents, contributing to the development of therapeutics against oxidative stress-related diseases (Sivaguru et al., 2016).

Electrochemical and Spectroelectrochemical Studies

  • Electrochemical and Spectroelectrochemical Studies of Poly(2,5-di-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylthienyl) Derivatives: This study synthesized and analyzed the electrochemical properties of thiophene-based monomers functionalized with various chromophore groups. The findings indicate significant changes in electronic and optoelectronic behaviors due to the strong chromophore groups, showcasing the potential of chromene derivatives in electrochromic and other electronic applications (Yigit et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a thiophene ring act by interacting with biological targets such as enzymes or receptors .

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6S/c1-3-26-17-7-4-5-8-18(17)29-22-14(2)27-19-13-15(10-11-16(19)21(22)24)28-23(25)20-9-6-12-30-20/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPCEMUEXOONHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.